molecular formula C17H22N2O3S B13844906 1'N-Benzyl Biotin and 3'N-Benzyl Biotin (mixture of regioisomers)

1'N-Benzyl Biotin and 3'N-Benzyl Biotin (mixture of regioisomers)

Cat. No.: B13844906
M. Wt: 334.4 g/mol
InChI Key: MFFWFILLMGRYPI-SFIRGFGWSA-N
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Description

1’N-Benzyl Biotin (Mixture of Isomers) is a derivative of biotin, a water-soluble B-complex vitamin also known as vitamin B7 or vitamin H. Biotin plays a crucial role in various metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism. The compound 1’N-Benzyl Biotin is characterized by the addition of a benzyl group to the biotin molecule, resulting in a mixture of isomers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’N-Benzyl Biotin typically involves the benzylation of biotin. This process can be carried out using benzyl halides in the presence of a base, such as sodium hydride or potassium carbonate, under anhydrous conditions. The reaction is usually performed in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of 1’N-Benzyl Biotin may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography to separate the desired isomers from the mixture .

Chemical Reactions Analysis

Types of Reactions: 1’N-Benzyl Biotin can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1’N-Benzyl Biotin has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1’N-Benzyl Biotin involves its role as a coenzyme in carboxylation reactions. It binds to biotin-dependent carboxylases, facilitating the transfer of carbon dioxide in metabolic processes. The benzyl group may influence the compound’s binding affinity and specificity for different enzymes, potentially altering its biological activity .

Comparison with Similar Compounds

Uniqueness: 1’N-Benzyl Biotin is unique due to the presence of the benzyl group, which can modify its chemical and biological properties. This modification can enhance its stability, alter its solubility, and potentially improve its efficacy in certain applications compared to other biotin derivatives .

Properties

Molecular Formula

C17H22N2O3S

Molecular Weight

334.4 g/mol

IUPAC Name

5-[(3aR,6aS)-3-benzyl-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoic acid

InChI

InChI=1S/C17H22N2O3S/c20-15(21)9-5-4-8-14-16-13(11-23-14)19(17(22)18-16)10-12-6-2-1-3-7-12/h1-3,6-7,13-14,16H,4-5,8-11H2,(H,18,22)(H,20,21)/t13-,14?,16-/m0/s1

InChI Key

MFFWFILLMGRYPI-SFIRGFGWSA-N

Isomeric SMILES

C1[C@H]2[C@@H](C(S1)CCCCC(=O)O)NC(=O)N2CC3=CC=CC=C3

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2CC3=CC=CC=C3

Origin of Product

United States

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